molecular formula C20H32O3 B142560 (2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol CAS No. 130675-14-8

(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol

Cat. No. B142560
CAS RN: 130675-14-8
M. Wt: 320.5 g/mol
InChI Key: DTOYIIPWMBSADM-UYAOXDASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and apoptosis. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol. One potential direction is the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-tumor activity of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may lead to the development of new anti-cancer drugs. Furthermore, the potential use of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in the treatment of inflammatory diseases warrants further investigation. Finally, the development of new and efficient synthesis methods for ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may increase its availability for research purposes.
Conclusion:
In conclusion, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol have been discussed in this paper. Further research into this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the use of several chemical reagents and procedures. The synthesis method includes the reaction of 4-vinyl-1,3-dioxolan-2-one with 4,8-dimethyl-1,7-nonadiene in the presence of a Lewis acid catalyst, followed by the addition of benzyl alcohol and reduction with sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

(2R,4R)-4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3/t18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYIIPWMBSADM-UYAOXDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCC(C)(C)O)(C[C@H](COCC1=CC=CC=C1)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol

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